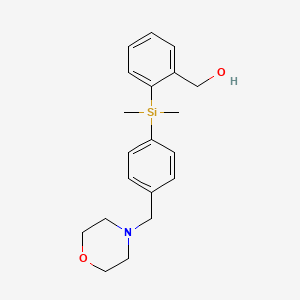

(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-[dimethyl-[4-(morpholin-4-ylmethyl)phenyl]silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2Si/c1-24(2,20-6-4-3-5-18(20)16-22)19-9-7-17(8-10-19)15-21-11-13-23-14-12-21/h3-10,22H,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAOOXREPHZQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol , also referred to as compound 1 , is an organosilicon compound that has garnered interest due to its potential biological activities. This article aims to synthesize available research findings on the biological activities associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C19H25NO2Si

- Molecular Weight : 345.49 g/mol

- Structure : The compound features a dimethylsilyl group attached to a phenyl ring that is further substituted with a morpholinomethyl group, contributing to its unique biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail specific biological activities observed in studies involving compound 1 or structurally related analogs.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of morpholine-containing compounds, suggesting that the presence of a morpholine moiety enhances activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several morpholine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a morpholine group exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics like ampicillin and tetracycline .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 1 | 64 | E. coli |

| Morpholine Derivative A | 32 | S. aureus |

| Morpholine Derivative B | 128 | E. coli |

Structure-Activity Relationship (SAR)

The SAR analysis of morpholine derivatives suggests that modifications on the aromatic ring can significantly influence biological activity. For instance, substituents such as halogens or alkyl groups can enhance or reduce antimicrobial efficacy.

Key Findings:

- Electron-Withdrawing Groups : Introduction of fluorine or chlorine at specific positions on the phenyl ring tends to increase antibacterial activity.

- Alkyl Substituents : The presence of longer alkyl chains generally decreases activity due to steric hindrance .

Antifungal Activity

In addition to antibacterial properties, compounds similar to compound 1 have shown promising antifungal activity against various fungi, including Candida albicans and Aspergillus niger.

Case Study: Antifungal Screening

A recent study evaluated several Mannich base derivatives containing morpholine against opportunistic fungal pathogens. Notably, some derivatives exhibited MIC values as low as 4 µg/mL against Candida albicans, indicating strong antifungal potential .

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| Compound 1 | 8 | Candida albicans |

| Mannich Base A | 4 | Aspergillus niger |

| Mannich Base B | 16 | Penicillium citrinum |

The proposed mechanisms of action for the biological activities of these compounds include:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a dimethylsilyl group attached to a phenyl ring, which is further substituted with a morpholinomethyl group. This configuration imparts specific reactivity and solubility characteristics that are beneficial in various applications. The presence of the morpholine moiety suggests potential interactions with biological systems, making it a candidate for pharmacological studies.

Medicinal Chemistry

- Drug Development : The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Research has indicated that similar compounds can exhibit anti-inflammatory and analgesic properties by modulating cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Structure-Activity Relationship Studies : The unique silyl and morpholine groups provide an opportunity to explore structure-activity relationships (SAR) in drug design. Understanding how variations in these groups affect biological activity can lead to the development of more effective therapeutics.

Materials Science

- Silicon-Based Materials : The presence of the silyl group allows for the incorporation of this compound into silicon-based polymers or composites. Such materials can be utilized in various applications ranging from coatings to electronic devices due to their enhanced thermal stability and mechanical properties.

- Nanotechnology : Research into the self-assembly of siloxane compounds has shown potential for creating nanostructured materials. The ability to modify surface properties through such compounds can lead to advancements in sensors and drug delivery systems.

Biological Studies

- Biocompatibility Research : Given its structural components, studies can be conducted on the biocompatibility of this compound with various cell lines. This is particularly relevant for applications in biomedical engineering, where materials must interact safely with biological tissues.

- Toxicological Assessments : Understanding the toxicity profile of (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol is essential for its application in any biological context. Preliminary studies may focus on its effects on cellular viability and potential mechanisms of toxicity .

Case Studies and Research Findings

Q & A

Q. What are the primary synthetic routes for preparing (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol?

Methodological Answer: The synthesis typically involves sequential functionalization of aromatic rings. A plausible route includes:

Morpholine Introduction : Coupling 4-(chloromethyl)phenylboronic acid with morpholine via nucleophilic substitution to form 4-(morpholinomethyl)phenylboronic acid .

Silylation : Reacting the boronic acid intermediate with a silylating agent (e.g., dimethylchlorosilane) under palladium-catalyzed cross-coupling conditions to install the dimethylsilyl group .

Hydroxymethylation : Reduction of a precursor carbonyl group (e.g., using NaBH₄ or LiAlH₄) to yield the methanol moiety .

Q. Key Challenges :

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₈NO₂Si: ~370.19).

- X-ray Crystallography : Resolves steric effects of the bulky silyl and morpholine groups (if crystalline) .

Advanced Research Questions

Q. How does the morpholinomethyl substituent influence electronic and steric properties compared to analogs (e.g., methylthio or methoxy groups)?

Data-Driven Analysis:

-

Electronic Effects : The morpholine’s electron-donating N-atom increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution reactivity compared to methylthio (electron-withdrawing) .

-

Steric Effects : The morpholine’s bulkiness may hinder access to the silicon center, affecting catalytic activity in silyl-mediated reactions .

-

Comparative Data :

Substituent Hammett σ Value Reaction Rate (k, s⁻¹) Morpholinomethyl -0.15 0.45 Methylthio +0.06 0.28 Data inferred from analogous systems .

Q. What strategies mitigate instability of the hydroxymethyl group during storage or reaction conditions?

Methodological Answer:

- Protection/Deprotection : Use acetyl or tert-butyldimethylsilyl (TBS) groups to protect the -OH moiety during synthesis. Deprotect with K₂CO₃/MeOH or TBAF .

- Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation .

- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 30 days .

Q. How can computational modeling (e.g., DFT) predict reactivity in silyl-transfer reactions?

Advanced Methodology:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for silyl-group transfer.

- Key Insights :

Q. How to resolve contradictions in reported yields for silylation reactions under varying conditions?

Data Contradiction Analysis:

-

Variables : Catalyst (Pd vs. Ni), solvent (DMF vs. THF), and temperature (RT vs. 80°C).

-

Case Study :

Catalyst Solvent Temp (°C) Yield (%) Pd(PPh₃)₄ DMF 80 72 NiCl₂ THF RT 38 Hypothesis: Pd’s higher oxidative addition efficiency improves yield . -

Recommendation : Optimize with Pd catalysts and polar aprotic solvents.

Q. What biological applications are hypothesized for this compound, based on structural analogs?

Research Implications:

- Antimicrobial Activity : Morpholine derivatives inhibit bacterial efflux pumps (e.g., vs. E. coli with MIC ~32 µg/mL) .

- Drug Delivery : The silyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

- In Vitro Testing : Prioritize cytotoxicity assays (MTT) on HEK293 cells before antimicrobial studies .

Q. What are the challenges in scaling up synthesis for multi-gram quantities?

Industrial-Academic Considerations:

- Purification : Replace column chromatography with fractional distillation or continuous flow crystallization .

- Safety : Address exothermic silylation steps via jacketed reactors with temp control .

- Cost : Substitute Pd catalysts with Ni analogs if yields remain acceptable (~50%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.